molecular formula C10H4F2O3 B11808436 3-(2,4-Difluorophenyl)furan-2,5-dione

3-(2,4-Difluorophenyl)furan-2,5-dione

Katalognummer: B11808436
Molekulargewicht: 210.13 g/mol
InChI-Schlüssel: OCKADCIWDUOBFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Difluorophenyl)furan-2,5-dione is an organic compound with the molecular formula C10H4F2O3 It is a derivative of furan, a heterocyclic organic compound, and contains two fluorine atoms attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)furan-2,5-dione typically involves the reaction of 2,4-difluorobenzoyl chloride with furan-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Difluorophenyl)furan-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

3-(2,4-Difluorophenyl)furan-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(2,4-Difluorophenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,4-Difluorophenyl)furan-2,4-dione
  • 3-(2,4-Difluorophenyl)furan-2,3-dione
  • 3-(2,4-Difluorophenyl)furan-2,6-dione

Uniqueness

3-(2,4-Difluorophenyl)furan-2,5-dione is unique due to its specific substitution pattern and the presence of two fluorine atoms on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials and therapeutics.

Eigenschaften

Molekularformel

C10H4F2O3

Molekulargewicht

210.13 g/mol

IUPAC-Name

3-(2,4-difluorophenyl)furan-2,5-dione

InChI

InChI=1S/C10H4F2O3/c11-5-1-2-6(8(12)3-5)7-4-9(13)15-10(7)14/h1-4H

InChI-Schlüssel

OCKADCIWDUOBFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)C2=CC(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.